molecular formula C11H12FNO3 B8355772 Methyl 4-amino-6-fluorochroman-4-carboxylate CAS No. 103197-13-3

Methyl 4-amino-6-fluorochroman-4-carboxylate

Cat. No. B8355772
M. Wt: 225.22 g/mol
InChI Key: ICRFTBHKBZHNBZ-UHFFFAOYSA-N
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Patent
US04716113

Procedure details

Methyl 4-amino-6-fluorochroman-4-carboxylate (11.5 g., 0.051 mole), the racemic spiro-amino acid methyl ester prepared in Example 20, was dissolved in 0.125M aqueous sodium chloride solution (100 ml.) at pH 5 by the addition of 6N hydrochoric acid. α-Chymotrypsin (750 mg.), available from the Sigma Chemical Company of St. Louis, MO., was then added to the mixture with stirring at room temperature (~20° C.). After an initial induction period of several hours, hydrolysis commenced as evidenced by the uptake of 0.5N aqueous sodium hydroxide from a pHstat to maintain the pH of the reaction solution at pH 5.1. The reaction was then continued until the uptake of base ceased. The reaction mixture was then acidified with 6N hydrochloric acid to pH 2 and activated carbon (1 g.) was added. After stirring for two hours, supercel (0.5 g.) was added and stirring was continued for another three hours. The spent reaction mixture was then filtered through supercel and extracted with ethyl acetate. The acqueous layer so obtained was adjusted to pH 10 with 6N aqueous sodium hydroxide and thereafter extracted with ethyl acetate (three times). The combined organic layers were then washed with brine and dried over anhydrous magnesium sulfate. After removal of the drying agent by means of filtration and the solvent by means of evaporation under reduced pressure, there were obtained 4.17 g. of pure (S)-methyl 4-amino-6-fluorochroman-4-carboxylate (73% yield based on available enantiomer) in the form of a colorless oil, [α]D25° +51.2° (c=0.64, CHCl3); NMR (CDCL3) identical with the racemic amino acid ester.
Quantity
11.5 g
Type
reactant
Reaction Step One
[Compound]
Name
racemic spiro-amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:13]([O:15][CH3:16])=[O:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([F:12])[CH:10]=2)[O:5][CH2:4][CH2:3]1.[OH-].[Na+]>[Cl-].[Na+].Cl>[NH2:1][C@:2]1([C:13]([O:15][CH3:16])=[O:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([F:12])[CH:10]=2)[O:5][CH2:4][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
NC1(CCOC2=CC=C(C=C12)F)C(=O)OC
Name
racemic spiro-amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature (~20° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
, was then added to the mixture
CUSTOM
Type
CUSTOM
Details
After an initial induction period of several hours, hydrolysis
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH of the reaction solution at pH 5.1
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
supercel (0.5 g.) was added
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The spent reaction mixture
FILTRATION
Type
FILTRATION
Details
was then filtered through supercel
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The acqueous layer so obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (three times)
WASH
Type
WASH
Details
The combined organic layers were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the drying agent
FILTRATION
Type
FILTRATION
Details
by means of filtration
CUSTOM
Type
CUSTOM
Details
the solvent by means of evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
there were obtained 4.17 g

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N[C@]1(CCOC2=CC=C(C=C12)F)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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